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Compound of Interest

Compound Name:

Cat. No.:

2-Methoxy-6-pentadecyl-1,4-

benzoquinone

B12063388

L Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-

Methoxy-6-pentadecyl-1,4-benzoquinone, a naturally occurring benzoquinone derivative.

The information presented herein is intended to support research and development activities by

providing key analytical data and methodologies for the identification and characterization of

this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental

composition of a compound. For 2-Methoxy-6-pentadecyl-1,4-benzoquinone, gas

chromatography-mass spectrometry (GC-MS) is a suitable analytical technique.

Data Presentation: Mass Spectrometry

Parameter Value Source
Molecular Formula C22H3603

Molecular Weight 348.52 g/mol [1]
Exact Mass 348.266445 g/mol [1]

lonization Type

Electron lonization (EI)

[1]
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Predicted Fragmentation:

In electron ionization mass spectrometry, the molecular ion peak [M]* at m/z 348 would be
expected. Key fragmentation patterns would likely involve the cleavage of the pentadecyl side
chain. Characteristic fragments would include ions resulting from benzylic cleavage and
McLafferty rearrangement.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

This protocol outlines a general procedure for the GC-MS analysis of 2-Methoxy-6-
pentadecyl-1,4-benzoquinone.

o Sample Preparation: Dissolve a precisely weighed sample of the compound in a suitable
volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of
approximately 1 mg/mL.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GC-
MS QP 2010 SE or equivalent) is used.[1]

o Chromatographic Conditions:

o

Column: Rtx-5MS (30 m x 0.25 mm, film thickness 0.5 pum) or a similar non-polar capillary
column.[1]

o

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

o

Injector Temperature: 280 °C.

[¢]

Oven Temperature Program:

= Initial temperature: 100 °C, hold for 2 minutes.

» Ramp: Increase to 300 °C at a rate of 10 °C/min.[1]
= Final hold: Hold at 300 °C for 10 minutes.

o Mass Spectrometer Conditions:
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o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.

o Scan Range: m/z 40-600.

o Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra are analyzed to
identify the peak corresponding to 2-Methoxy-6-pentadecyl-1,4-benzoquinone and to
study its fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the
detailed molecular structure of a compound. While experimental spectra for 2-Methoxy-6-
pentadecyl-1,4-benzoquinone are not readily available in the public domain, the following
tables provide predicted chemical shifts based on known data for analogous 2-methoxy-6-alkyl-
1,4-benzoquinones.

Data Presentation: Predicted *H NMR Chemical Shifts
Solvent: CDCIs, Reference: TMS at 0.00 ppm

Predicted Chemical

Proton . Multiplicity Integration
Shift (6, ppm)

H-3 ~6.45 d 1H

H-5 ~6.55 dt 1H

-OCHs ~3.80 S 3H

-CH:- (a to ring) ~2.45 t 2H
-(CH2)13- ~1.25 m 26H

-CHs (terminal) ~0.88 t 3H

Data Presentation: Predicted *3C NMR Chemical Shifts

Solvent: CDClIs, Reference: CDCls at 77.16 ppm
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Carbon Predicted Chemical Shift (8, ppm)
C-1(C=0) ~187.5

C-4 (C=0) ~182.0

C-2 (-OCHs) ~159.0

C-6 (-Alkyl) ~148.0

C-3 ~107.0

C-5 ~135.0
-OCHs ~56.5
-CH:z- (a to ring) ~29.7
-(CH2)13- ~22.7-31.9
-CHs (terminal) ~14.1

Experimental Protocol: NMR Spectroscopy

This protocol provides a general method for acquiring *H and 3C NMR spectra.

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL
of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal
standard.

 Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series or
equivalent) operating at a proton frequency of 400 MHz or higher.

e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

o

Spectral Width: 0-16 ppm.

[¢]

Number of Scans: 16-64, depending on sample concentration.

[e]

Relaxation Delay: 1-2 seconds.
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e 13C NMR Acquisition:

o

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30).

[¢]

Spectral Width: 0-220 ppm.

[¢]

Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.

[e]

Relaxation Delay: 2-5 seconds.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs) to obtain the final spectra. Chemical shifts are
referenced to TMS (*H) or the residual solvent peak (13C).

Visualizations
Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic
characterization of a natural product like 2-Methoxy-6-pentadecyl-1,4-benzoquinone.
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Caption: Workflow for Natural Product Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-6-pentadecyl-1,4-
benzoquinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12063388#spectroscopic-data-for-2-methoxy-6-
pentadecyl-1-4-benzoquinone-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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